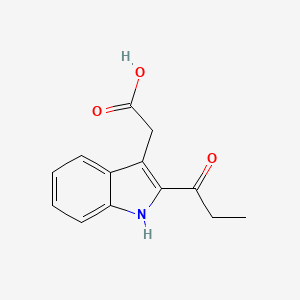

2-(1-oxopropyl)-1H-Indole-3-acetic acid

Beschreibung

2-(1-Oxopropyl)-1H-indole-3-acetic acid is an indole derivative characterized by an acetic acid substituent at position 3 of the indole core and a 1-oxopropyl group (a ketone-containing side chain) at position 2 (Figure 1). While the exact biological role of this compound remains less documented, its structural analogs, such as indole-3-acetic acid (a natural auxin), are critical in plant physiology .

Eigenschaften

Molekularformel |

C13H13NO3 |

|---|---|

Molekulargewicht |

231.25 g/mol |

IUPAC-Name |

2-(2-propanoyl-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C13H13NO3/c1-2-11(15)13-9(7-12(16)17)8-5-3-4-6-10(8)14-13/h3-6,14H,2,7H2,1H3,(H,16,17) |

InChI-Schlüssel |

FQTXSMYMDVWINT-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=C(C2=CC=CC=C2N1)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(1-Oxopropyl)-1H-Indol-3-essigsäure beinhaltet typischerweise die Acylierung von Indol-3-essigsäure. Eine gängige Methode ist die Friedel-Crafts-Acylierungsreaktion, bei der Indol-3-essigsäure mit Propionylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid reagiert. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Säurechlorids zu verhindern.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-(1-Oxopropyl)-1H-Indol-3-essigsäure kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Prozess würde auf Ausbeute und Reinheit optimiert werden, wobei oft kontinuierliche Durchflussreaktoren und fortgeschrittene Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt werden.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(1-Oxopropyl)-1H-Indol-3-essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oder Ketonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Der Indolring kann elektrophile Substitutionsreaktionen wie Halogenierung oder Nitrierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) unter sauren Bedingungen.

Hauptprodukte

Oxidation: Produziert Carbonsäuren oder Ketone.

Reduktion: Produziert Alkohole.

Substitution: Produziert halogenierte oder nitrierte Derivate des Indolrings.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(1-Oxopropyl)-1H-Indol-3-essigsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Bei Pflanzen kann es die Wirkung natürlicher Auxine nachahmen und so das Zellwachstum und die Zellteilung fördern. In der medizinischen Forschung kann es mit Zellrezeptoren und Enzymen interagieren, Entzündungsreaktionen modulieren oder Apoptose in Krebszellen induzieren.

Wirkmechanismus

The mechanism of action of 2-(1-oxopropyl)-1H-Indole-3-acetic acid involves its interaction with specific molecular targets and pathways. In plants, it may mimic the action of natural auxins, promoting cell elongation and division. In medical research, it may interact with cellular receptors and enzymes, modulating inflammatory responses or inducing apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Indole Derivatives

The compound is compared to other indole-3-acetic acid derivatives and related analogs based on structural features, physicochemical properties, and reported activities.

Structural and Physicochemical Comparison

Key Observations :

- Substituent Diversity : The 1-oxopropyl group in the target compound introduces a ketone moiety, distinguishing it from methyl, hydroxyl, or halogen substituents in analogs. This may enhance lipophilicity and influence receptor binding .

- Functional Groups : The carboxylic acid at C3 is conserved across analogs, suggesting shared roles in hydrogen bonding or ionic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.